molecular formula C7H3F13 B14306774 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane CAS No. 116089-50-0

1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane

Cat. No.: B14306774
CAS No.: 116089-50-0
M. Wt: 334.08 g/mol
InChI Key: XCTFLQALUYQJRC-UHFFFAOYSA-N
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Description

1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its inertness and low reactivity.

Preparation Methods

The synthesis of 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions include:

  • Cleaning and drying the reaction flask.
  • Mixing the reactants under controlled temperature and pressure conditions.
  • Purifying the product through distillation or other separation techniques.

Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.

    Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of other molecules. This property is particularly useful in applications requiring inert and stable compounds.

Comparison with Similar Compounds

1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which provides a balance of stability and reactivity suitable for various specialized applications.

Properties

CAS No.

116089-50-0

Molecular Formula

C7H3F13

Molecular Weight

334.08 g/mol

IUPAC Name

1,1,1,2,2,4,4,5,5,5-decafluoro-3-methyl-3-(trifluoromethyl)pentane

InChI

InChI=1S/C7H3F13/c1-2(5(12,13)14,3(8,9)6(15,16)17)4(10,11)7(18,19)20/h1H3

InChI Key

XCTFLQALUYQJRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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